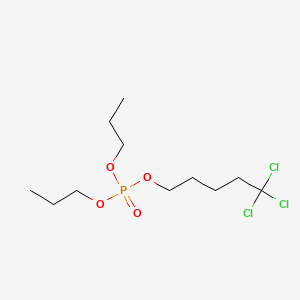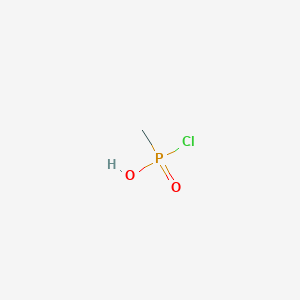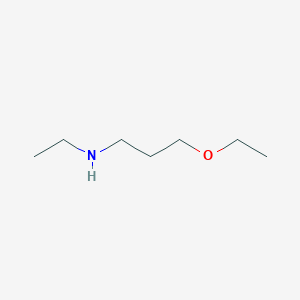
1,2,3,5-Tetraethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,5-Tetraethylbenzene is an organic compound with the molecular formula C14H22. It is classified as an aromatic hydrocarbon due to the presence of a benzene ring substituted with four ethyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,3,5-Tetraethylbenzene can be synthesized through various methods. One common approach involves the alkylation of benzene with ethyl halides in the presence of a strong acid catalyst, such as aluminum chloride (AlCl3). The reaction typically proceeds under reflux conditions, resulting in the substitution of hydrogen atoms on the benzene ring with ethyl groups .
Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic hydrogenation of ethyl-substituted benzene derivatives. This process is carried out under high pressure and temperature conditions, using catalysts such as palladium or platinum to facilitate the hydrogenation reaction .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,3,5-Tetraethylbenzene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) mixture.
Sulfonation: Sulfur trioxide (SO3) or concentrated sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
1,2,3,5-Tetraethylbenzene has several applications in scientific research, including:
Mécanisme D'action
The mechanism by which 1,2,3,5-tetraethylbenzene exerts its effects depends on the specific reactions it undergoes. For example, in electrophilic substitution reactions, the ethyl groups on the benzene ring can activate the ring towards electrophilic attack, facilitating the substitution process. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the substituents and the reaction conditions .
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetraethylbenzene: Another isomer with four ethyl groups on the benzene ring, but with a different substitution pattern.
1,2,4,5-Tetraethylbenzene: Similar to 1,2,3,5-tetraethylbenzene but with ethyl groups at different positions on the benzene ring.
1,2,3,5-Tetramethylbenzene (Isodurene): A compound with four methyl groups instead of ethyl groups on the benzene ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The presence of ethyl groups can affect the compound’s solubility, boiling point, and interactions with other molecules, making it distinct from its methyl-substituted counterparts .
Propriétés
Numéro CAS |
38842-05-6 |
|---|---|
Formule moléculaire |
C14H22 |
Poids moléculaire |
190.32 g/mol |
Nom IUPAC |
1,2,3,5-tetraethylbenzene |
InChI |
InChI=1S/C14H22/c1-5-11-9-12(6-2)14(8-4)13(7-3)10-11/h9-10H,5-8H2,1-4H3 |
Clé InChI |
QJEXLOSCNXHBAX-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C(=C1)CC)CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,7-Diethylpyrazolo[1,5-a]pyrimidine](/img/structure/B14670523.png)
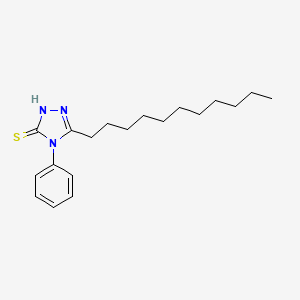
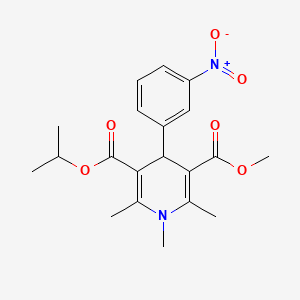
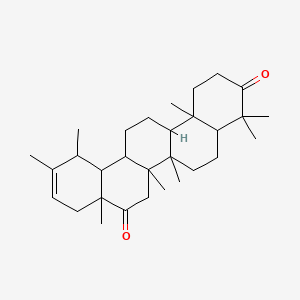
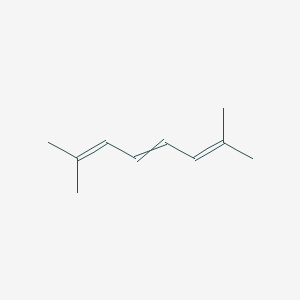
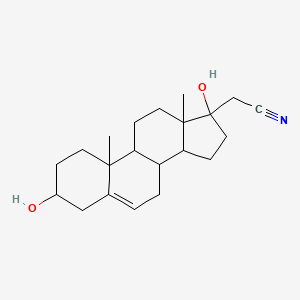
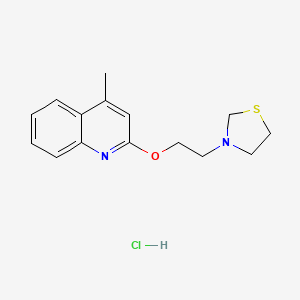
![Dimethyl bicyclo[2.2.2]octa-2,5-diene-1,4-dicarboxylate](/img/structure/B14670577.png)
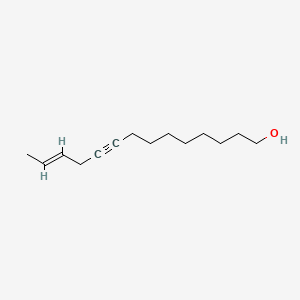
![1-[3,4-Dichlorophenyl]-3-[4-[2-ethyl(2-hydroxy-2-methylpropyl)amino]-6-ethyl-2-pyrimidinyl]guanidine](/img/structure/B14670589.png)
